1-Isocyano-3-(trifluoromethyl)benzene

Description

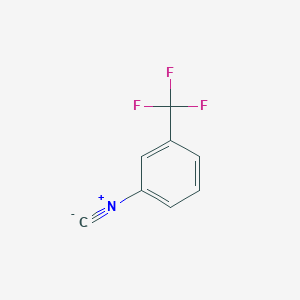

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAGRPFMIKMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isocyano 3 Trifluoromethyl Benzene

Precursor Synthesis and Functionalization Strategies

The primary and most direct precursor for the synthesis of 1-isocyano-3-(trifluoromethyl)benzene is N-(3-(trifluoromethyl)phenyl)formamide. The synthesis of this intermediate begins with the commercially available compound, 3-(trifluoromethyl)aniline.

The key functionalization strategy is the formylation of the primary amine group of 3-(trifluoromethyl)aniline. This reaction is a standard procedure in organic synthesis. A common method involves the reaction of the aniline (B41778) with formic acid or a mixed anhydride (B1165640) of formic and acetic acid, typically generated in situ. This step converts the primary amine into the corresponding N-substituted formamide (B127407), which is the direct substrate for the subsequent dehydration reaction that yields the target isocyanide.

Starting Material: 3-(Trifluoromethyl)aniline

Functionalization (Formylation): Reaction with a formylating agent (e.g., formic acid/acetic anhydride) to yield N-(3-(trifluoromethyl)phenyl)formamide.

Final Step (Dehydration): Elimination of water from the formamide to produce this compound.

This precursor strategy is fundamental to the synthesis of a wide range of aromatic isocyanides.

Dehydration Routes to Access Aromatic Isocyanides

The conversion of the N-formyl group of N-(3-(trifluoromethyl)phenyl)formamide into the isocyano group is a critical dehydration reaction. Various reagents and conditions have been developed to achieve this transformation efficiently.

The most common and practical laboratory method for the dehydration of formamides to isocyanides is the use of phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This method, often referred to as the Ugi procedure, is widely applicable to a variety of substrates and generally provides good yields. rsc.org

The reaction is typically performed in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534), pyridine), which serves to neutralize the acidic byproducts generated during the reaction. mdpi.comnih.gov The choice of solvent can vary, with dichloromethane (B109758) (DCM) being traditionally used. rsc.org However, recent advancements have focused on developing more sustainable and efficient protocols. For instance, a green chemistry approach utilizes triethylamine not only as a base but also as the solvent, leading to high to excellent yields in a very short reaction time (less than 5 minutes) at 0 °C. researchgate.netnih.govprimescholars.com This solvent-free or co-solvent-free method offers advantages such as increased synthesis speed, milder conditions, high purity of products, and minimal reaction waste. mdpi.comresearchgate.net

The general mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination facilitated by the base to form the isocyanide. Careful workup is required to hydrolyze any excess dehydrating agent while maintaining basic conditions to prevent hydrolysis of the isocyanide product. mdpi.com

While POCl₃ is highly effective, concerns about its toxicity and the generation of inorganic phosphate (B84403) waste have prompted research into alternative reagents. mdpi.comrsc.org Several other dehydrating systems have been investigated and optimized. rsc.org

Key Alternative Reagents for Formamide Dehydration:

| Reagent/System | Key Features | References |

| p-Toluenesulfonyl Chloride (p-TsCl) | A cheaper, less toxic, and greener alternative to POCl₃. It offers a simplified reaction protocol and work-up. Highly effective for non-sterically demanding formamides. | rsc.orgnih.govrsc.org |

| Phosgene (B1210022) and Surrogates (Diphosgene, Triphosgene) | Highly effective reagents for dehydration. However, their extreme toxicity limits their widespread use and requires special handling precautions. | mdpi.comresearchgate.netnih.gov |

| Triphenylphosphine (PPh₃) / Iodine | Investigated as a more sustainable option. This system has been shown to produce high yields for aromatic formamides. | rsc.orgrsc.orgnih.gov |

| Burgess Reagent | A mild, selective, and halide-free reagent. It is particularly useful for substrates that are sensitive to conventional halide-based systems. | nih.gov |

| 1,3,5-Trichlorotriazine (TCT) | A powerful dehydrating agent that serves as a valuable alternative to phosphorus-based compounds. | nih.gov |

Other reagents such as the Appel reagent and trifluoromethanesulfonic anhydride have also been explored. rsc.org Furthermore, mechanochemical methods, which involve ball-milling, are being developed as an eco-friendlier approach that significantly reduces the amount of solvent required. nih.govnih.gov

Parallel Synthesis Approaches for Compound Library Generation

Isocyanides like this compound are valuable building blocks in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.gov These reactions are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large libraries of structurally diverse molecules. nih.govnih.gov

To facilitate the high-throughput screening of compounds, efficient methods for the parallel synthesis of isocyanides are essential. An innovative approach has been developed that allows for the synthesis of isocyanides in a 96-well plate format. rsc.org This method overcomes the challenges of traditional, lengthy, and inefficient isocyanide synthesis by avoiding a conventional aqueous workup. rsc.org

The key features of this parallel synthesis platform include:

High-Throughput Format: Reactions are performed on a small scale (e.g., 0.2 mmol) in individual wells of a 96-well plate.

Non-Aqueous Workup: A fast filtration through a silica (B1680970) pad is used for purification, which significantly improves yields and reduces resource consumption.

Automation Compatibility: The use of pre-weighed, barcoded vials facilitates the automation of yield determination and storage. rsc.org

This methodology enables the rapid production of hundreds of novel, high-quality isocyanides per week, which can then be used to generate extensive compound libraries for structure-activity relationship (SAR) studies. nih.govrsc.org

Stereochemical Control in Analogous Isocyanide Synthesis

While this compound is an achiral molecule, the synthesis of chiral isocyanide analogs and their application in stereoselective reactions is a significant area of research. The control of stereochemistry is crucial when new chiral centers are formed, particularly in multicomponent reactions where isocyanides are key reactants. scripps.edunih.gov

In reactions like the Ugi four-component reaction (U-4CR), a new stereocenter is typically formed. The stereochemical outcome of the reaction is often controlled by using a chiral starting material, such as a chiral amine or a chiral isocyanide. scripps.edu The oxo-component generally has less influence on the stereoselectivity. scripps.edu

Recent advancements have focused on using catalysts to control the stereochemistry of reactions involving isocyanides. For example, organocatalyzed condensations of isonitriles with imines can produce chiral imidazolines. nih.gov In these systems, a chiral catalyst, such as one containing a thiourea (B124793) moiety, can form a hydrogen bond with the isonitrile. This interaction aligns the reactants in a specific orientation, leading to a stereoselective nucleophilic attack and the formation of a product with high enantiomeric or diastereomeric excess. nih.gov The catalyst essentially creates a chiral environment that dictates the geometry of the transition state, thereby controlling the stereochemistry of the final product. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Isocyano 3 Trifluoromethyl Benzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of isocyanide chemistry, providing access to a diverse range of heterocyclic compounds. The electron-deficient nature of the aromatic ring in 1-isocyano-3-(trifluoromethyl)benzene is expected to play a crucial role in these transformations.

[3+2]-Cycloadditions with Diazo Compounds for Heterocycle Formation

The [3+2]-cycloaddition of isocyanides with diazo compounds is a common method for the synthesis of five-membered heterocycles, such as triazoles. In this type of reaction, the isocyanide can act as a one-atom component reacting with a 1,3-dipole generated from the diazo compound. For this compound, the electron-withdrawing -CF3 group would likely enhance the electrophilicity of the isocyano carbon, potentially facilitating its reaction with nucleophilic carbenes derived from diazo compounds. However, specific studies and yield data for this reaction with this compound are not documented.

Reactions with Carbonyl Compounds and Imines

Isocyanides readily react with carbonyl compounds and imines in the presence of a Brønsted or Lewis acid, in what are known as Passerini and Ugi multicomponent reactions, respectively. These reactions are powerful tools for the synthesis of α-acyloxy amides and α-aminoacyl amides. The reactivity of this compound in these transformations would be influenced by the electronic nature of its substituent. The electron-withdrawing -CF3 group could potentially slow down the initial nucleophilic attack of the isocyanide on the activated carbonyl or imine, but it might also affect the subsequent rearrangement steps. Without experimental data, the precise outcomes and efficiencies of such reactions involving this compound remain speculative.

Formal Cycloaddition Reactions with Strained Systems

Isocyanides can undergo formal cycloaddition reactions with strained ring systems like epoxides, aziridines, and cyclopropanes. These reactions often proceed through a stepwise mechanism involving the nucleophilic attack of the isocyanide on the strained ring, followed by cyclization. The electron-deficient character of this compound might influence the rate and regioselectivity of the initial ring-opening step. Again, the absence of specific studies on this substrate prevents a detailed discussion of its behavior in these reactions.

Radical Processes and Electron Transfer Reactions

The electronic properties of aryl isocyanides make them suitable participants in radical reactions and single electron transfer (SET) processes. The presence of a trifluoromethyl group is expected to make this compound a particularly interesting substrate for such transformations.

Role as Catalytic Electron Acceptors in Oxidative Radical Formation

Aryl isocyanides, especially those bearing electron-withdrawing groups, can act as effective electron acceptors. Under photocatalytic conditions, they can facilitate the formation of radicals from various precursors through an oxidative single electron transfer pathway. It is highly probable that this compound would serve as a potent catalytic electron acceptor due to the strong electron-withdrawing nature of the -CF3 group, which would stabilize the resulting radical anion. This would enable its use in a variety of photoredox-catalyzed reactions for the generation of alkyl and acyl radicals.

Single Electron Transfer (SET) Mechanisms

The reduction potential of an aryl isocyanide is a key factor in its ability to participate in SET processes. The trifluoromethyl group in this compound is expected to lower its reduction potential, making it more susceptible to accepting an electron to form a radical anion. This radical anion would be a key intermediate in various transformations. Theoretical and computational studies on similar fluorinated aromatic compounds suggest a significant influence of the -CF3 group on the electronic properties, but specific quantitative data for the reduction potential of this compound is not available. Such data would be crucial for predicting its behavior in SET-mediated reactions.

Manganese-Induced Radical Cyclizations

Manganese(III) acetate (B1210297) is a widely utilized reagent for generating radicals from compounds with active methylene (B1212753) groups, which can then undergo cyclization reactions. nih.govnih.govresearchgate.net This method is a powerful tool for carbon-carbon bond formation. researchgate.net The general mechanism involves the oxidation of a substrate by Mn(III) to form a radical intermediate. This radical can then add to an unsaturated system, such as an alkene or alkyne, initiating a cyclization cascade. nih.gov The resulting cyclized radical is typically oxidized to a cation, which then leads to the final product.

In the context of this compound, while specific examples of its manganese-induced radical cyclization are not prominently documented, the reactivity of the isocyanide group suggests its potential participation in such transformations. Isocyanides can act as radical acceptors. A manganese-promoted cascade reaction of tryptamine-derived isocyanides with arylboronic acids has been shown to proceed through a radical addition/spirocyclization pathway to yield spiroindoline derivatives. researchgate.net Similarly, it is plausible that a radical generated in the presence of this compound could add to the isocyanide carbon, initiating a cyclization if a suitable tethered radical precursor is part of the molecular system. The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group would influence the stability and reactivity of any radical intermediates formed at the isocyanide carbon.

Manganese(III)-based reactions are valued for enabling single-step regio- and stereoselective cyclizations, which can significantly reduce the number of synthetic steps required to build complex cyclic structures found in many natural products. nih.gov For instance, Mn(OAc)₃-mediated direct Csp²–H radical trifluoromethylation of coumarins using Langlois reagent (CF₃SO₂Na) has been demonstrated to produce 3-trifluoromethyl coumarins. rsc.org This highlights manganese's role in mediating reactions involving the trifluoromethyl moiety, a key feature of the subject compound.

Table 1: Typical Conditions for Manganese(III)-Induced Radical Cyclizations

| Parameter | Typical Conditions |

|---|---|

| Manganese(III) Source | Manganese(III) acetate, Mn(OAc)₃ |

| Solvent | Acetic acid (AcOH), Ethanol (EtOH), Dichloromethane (B109758) (DCM) |

| Temperature | Room temperature to reflux |

| Additives | Copper(II) acetate (Cu(OAc)₂) to facilitate oxidation of the final radical |

| Radical Precursors | β-keto esters, malonates, 1,3-dicarbonyl compounds |

| Radical Acceptors | Alkenes, alkynes, isocyanides |

Photoinduced Radical Hydrocyclization

Photoinduced radical reactions offer mild and efficient pathways for the synthesis of complex organic molecules. nih.gov These reactions often proceed without the need for harsh reagents or transition-metal catalysts. beilstein-journals.org In the context of trifluoromethylated and isocyanide-containing compounds, visible-light-induced cascade reactions have emerged as a powerful strategy. nih.gov

A general mechanism for such a process involves the photoexcitation of a substrate or a photocatalyst, which initiates the formation of a radical species. beilstein-journals.org For example, a trifluoromethyl radical can be generated from a suitable precursor, such as Umemoto's reagent, upon irradiation with visible light. nih.govbeilstein-journals.org This highly reactive CF₃ radical can then add to an unsaturated bond, like an alkene, to form a new radical intermediate. nih.gov If the molecule is appropriately designed, this intermediate can then undergo an intramolecular cyclization. nih.govbeilstein-journals.org

A notable example is the visible-light-induced cascade radical trifluoromethylation/cyclization/dearomatization of isocyanide-containing indoles. nih.gov In this process, a trifluoromethyl radical adds to an alkene tethered to the indole. The resulting radical intermediate cyclizes onto the isocyanide group, leading to the formation of trifluoromethylated spiroindolines. nih.gov This demonstrates the feasibility of using the isocyanide group as a radical acceptor in photoinduced cyclizations. Although this specific example does not use this compound as a starting material, it establishes a clear precedent for the reactivity of the isocyanide moiety in such transformations. The protocol is noted for its broad substrate scope, good functional group compatibility, and the use of a green energy source. nih.gov

Table 2: Components in Photoinduced Radical Cyclizations

| Component | Example(s) | Role |

|---|---|---|

| Light Source | Blue LEDs (e.g., 450 nm), Household light bulbs | Provides energy for photoexcitation |

| Photocatalyst | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂ (often not required) nih.govnih.gov | Absorbs light and initiates electron transfer |

| Radical Source | Umemoto's reagent, CF₃Br, CF₃I nih.govnih.gov | Generates the initial radical species |

| Substrate | Alkene-tethered isocyanides, unsaturated systems | Contains the reacting functionalities |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Solubilizes reactants |

Multicomponent Reactions (MCRs) Involving Isocyanides

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. epfl.chresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of this field, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. frontiersin.orgresearchgate.net The unique electronic structure of the isocyanide carbon, which allows it to act as both a nucleophile and an electrophile, is central to these transformations. beilstein-journals.org

Recent Advances in Isocyanide-Based MCRs

The field of IMCRs is continuously evolving, with ongoing research focused on expanding their scope and applicability. Historically, the most prominent examples are the Passerini and Ugi reactions. frontiersin.orgtaylorfrancis.com The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netnih.gov The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, producing a dipeptide-like product. beilstein-journals.org

Recent advancements have focused on several key areas:

New Reaction Variants: Researchers have developed novel MCRs that extend beyond the classical Passerini and Ugi scaffolds. For instance, a Passerini/Pudovik type reaction has been reported, which uses phosphinic acids instead of carboxylic acids, leading to α-(phosphinyloxy)amide derivatives. nih.gov

Synthesis of Heterocycles: A major focus of modern MCR chemistry is the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govnih.gov By using bifunctional reactants, the initially formed MCR product can undergo a subsequent intramolecular cyclization. This strategy allows the nitrilium ion intermediate, a key species in IMCRs, to be trapped intramolecularly, leading to the formation of diverse ring systems. nih.gov

Application in Drug Discovery: The ability of IMCRs to quickly generate large libraries of structurally diverse compounds makes them invaluable in drug discovery. researchgate.netfrontiersin.orgtaylorfrancis.com These reactions are well-suited for high-throughput synthesis and the exploration of chemical space to identify new bioactive molecules. frontiersin.orgrug.nl

Design of New Multicomponent Reaction Scaffolds

The rational design of new MCRs is a significant area of chemical research. nih.gov One powerful strategy is the "substrate design approach," where a single starting material is engineered to contain multiple reactive functionalities. epfl.ch Upon initiation, these functionalities participate in a highly ordered cascade of reactions to afford a complex product. epfl.ch This approach minimizes the need for external reagents and can lead to the formation of multiple chemical bonds and ring systems in a single, highly efficient step. epfl.ch

For a molecule like this compound, its utility in MCRs is defined by the reactive isocyanide group. The 3-(trifluoromethyl)phenyl substituent plays a crucial role by modulating the electronic properties of the isocyanide. The strong electron-withdrawing nature of the CF₃ group influences the nucleophilicity and electrophilicity of the isocyanide carbon, which can affect reaction rates and yields. This electronic tuning can be harnessed in the design of new MCRs. For example, in designing a new scaffold, this compound could be combined with novel bifunctional partners (containing, for instance, both an aldehyde and a nucleophile) to create unique heterocyclic systems via an Ugi-type reaction followed by intramolecular cyclization. The design process involves carefully considering the reactivity match not only of the initial functional groups but also of the incipient functionalities that are formed in the intermediate stages of the reaction. epfl.ch

Table 3: Prominent Isocyanide-Based Multicomponent Reactions

| Reaction Name | Number of Components | Typical Reactants | Typical Product |

|---|---|---|---|

| Passerini Reaction | Three | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide |

| Ugi Reaction | Four | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide (Peptidomimetic) |

| Groebke–Blackburn–Bienaymé | Three | Isocyanide, Aldehyde, 2-Aminoazine | Fused Imidazo-heterocycle |

Electrophilic and Nucleophilic Reactivity at the Isocyanide Carbon

The isocyanide functional group (-N≡C) possesses a unique electronic structure that imparts dual reactivity to its terminal carbon atom. This carbon is formally divalent and exhibits both nucleophilic and electrophilic character, a feature that underpins its versatility in organic synthesis, particularly in multicomponent reactions. beilstein-journals.org

The isocyanide carbon can act as a potent nucleophile, readily attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones. This nucleophilic addition is the initial step in the Passerini reaction and is also a key feature of the Ugi reaction, where the isocyanide attacks a protonated imine (iminium ion). beilstein-journals.orgtaylorfrancis.com

Conversely, following this initial nucleophilic attack, the isocyanide carbon becomes part of a nitrilium ion intermediate (R-N⁺≡C-R'). In this state, the carbon atom is now highly electrophilic and susceptible to attack by nucleophiles. In the Ugi and Passerini reactions, this nucleophile is the carboxylate anion. beilstein-journals.orgnih.gov This subsequent nucleophilic trapping completes the core transformation of the MCR.

The substituents attached to the isocyanide group significantly modulate this dual reactivity. In this compound, the phenyl ring is substituted with a trifluoromethyl (CF₃) group, which is strongly electron-withdrawing. This has several effects:

Reduced Nucleophilicity: The electron-withdrawing CF₃ group decreases the electron density on the isocyanide carbon, thereby reducing its nucleophilicity compared to alkyl isocyanides or isocyanides with electron-donating groups on the aryl ring.

Enhanced Electrophilicity of Intermediates: The stability of the nitrilium ion intermediate formed after the initial nucleophilic attack is influenced by the aryl substituent. An electron-withdrawing group can increase the electrophilicity of this intermediate, potentially accelerating the subsequent nucleophilic attack.

Modified σ-Donor/π-Acid Properties: In the context of coordination chemistry, aryl isocyanides act as ligands. The electronic properties of the aryl substituents affect the balance between the ligand's σ-donor and π-acid (π-acceptor) capabilities. Electron-withdrawing groups like CF₃ generally lead to a lower σ-donor/π-acid ratio, making the ligand a better π-acceptor. lookchem.com

Reactions Modulating the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly robust and chemically stable due to the strength of the carbon-fluorine bond. This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals, as it can enhance metabolic stability and other physicochemical properties. nih.govprinceton.edu However, under specific conditions, the CF₃ group on an aromatic ring can undergo chemical transformations.

Selective transformation of the C-F bonds within an aromatic trifluoromethyl group is challenging but has been achieved under mild conditions. These transformations often require specific directing groups or reagents to activate the otherwise inert C-F bonds. For example, methods have been developed for the selective conversion of a single C-F bond in ortho-hydrosilyl-substituted benzotrifluorides. Another strategy involves C-F cleavage of benzotrifluorides to synthesize diaryl ketones.

Photochemical reactions can also induce transformations of the CF₃ group. For instance, studies on trifluoromethyl aromatic amines have shown that irradiation can lead to defluorination. nih.gov In the case of 3,5-diamino-trifluoromethyl-benzene in an aqueous solution, irradiation at 310 nm resulted in the nucleophilic substitution of fluoride (B91410) by water, ultimately forming 3,5-diaminobenzoic acid. nih.gov This suggests that in the presence of a suitable nucleophile and an energy source like UV light, the CF₃ group of this compound could potentially be hydrolyzed, although the reactivity would also be influenced by the isocyano group.

The conversion of other functional groups on the aromatic ring into a trifluoromethyl group is also a well-established area of research, highlighting the synthetic importance of this moiety. researchgate.net While these are not reactions of the CF₃ group itself, they underscore the chemical context in which it is viewed. For this compound, any reaction targeting the CF₃ group would need to be compatible with the highly reactive isocyano functionality, presenting a significant chemoselectivity challenge. Most synthetic applications would likely utilize the reactivity of the isocyanide group while relying on the stability of the CF₃ group to impart desired properties to the final product.

Intramolecular Heterocyclization Pathways of this compound

While dedicated research on the intramolecular heterocyclization of this compound is not extensively detailed in publicly available literature, the known reactivity of the isocyanide functional group and the trifluoromethylphenyl moiety allows for the exploration of scientifically plausible transformation pathways. These pathways are primarily based on analogous reactions reported for structurally similar aromatic isocyanides. The high reactivity of the isocyanide group makes it a versatile precursor for the synthesis of a variety of heterocyclic systems through intramolecular cyclization, often initiated by radicals or catalyzed by transition metals.

One of the most promising avenues for the intramolecular heterocyclization of a suitably substituted this compound derivative is through radical-initiated cyclization. This approach has been successfully applied to other o-alkenyl aromatic isocyanides to construct quinoline (B57606) scaffolds. In a hypothetical scenario, a derivative of this compound bearing an alkenyl substituent ortho to the isocyanide group could undergo a radical-triggered cyclization. The process would typically be initiated by a radical source, leading to the formation of a carbon-centered radical that subsequently attacks the isocyanide carbon. The resulting imidoyl radical can then cyclize onto the aromatic ring, and after a series of steps involving rearomatization, a trifluoromethyl-substituted quinoline derivative is formed.

Another viable pathway involves transition-metal-catalyzed intramolecular cyclization. Isocyanides are well-known to participate in a variety of cyclization reactions catalyzed by metals such as palladium, copper, and gold. These reactions often proceed through the insertion of the isocyanide into a metal-carbon or metal-heteroatom bond, followed by intramolecular nucleophilic attack or reductive elimination to close the heterocyclic ring. For a derivative of this compound with a suitably positioned nucleophile (e.g., an amino or hydroxyl group on a side chain), a transition-metal catalyst could facilitate the formation of a nitrogen- or oxygen-containing heterocycle.

The following tables present hypothetical intramolecular heterocyclization reactions of a derivative of this compound, based on established methodologies for similar substrates.

Table 1: Hypothetical Radical-Initiated Intramolecular Cyclization

| Substrate | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| 1-(2-ethenyl)-3-isocyano-5-(trifluoromethyl)benzene | AIBN | Toluene | 80-110 | 6-(Trifluoromethyl)quinoline | Not Reported |

| 1-(2-propenyl)-3-isocyano-5-(trifluoromethyl)benzene | DTBP | Chlorobenzene | 120-140 | 4-Methyl-6-(trifluoromethyl)quinoline | Not Reported |

Table 2: Hypothetical Transition-Metal-Catalyzed Intramolecular Cyclization

| Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Amino-N-(2-isocyano-6-(trifluoromethyl)phenyl)ethan-1-one | Pd(OAc)₂ | Xantphos | Dioxane | 100 | 2-Amino-7-(trifluoromethyl)quinoline | Not Reported |

| 2-(2-isocyano-6-(trifluoromethyl)phenylamino)ethanol | CuI | None | DMF | 110 | 4-(7-(Trifluoromethyl)indol-1-yl)methanol | Not Reported |

It is important to note that the yields and specific reaction conditions for the intramolecular heterocyclization of this compound derivatives would require experimental validation. The electron-withdrawing nature of the trifluoromethyl group can be expected to influence the reactivity of the aromatic ring and the isocyanide moiety, potentially affecting the efficiency and regioselectivity of the cyclization reactions.

Mechanistic Investigations of Reactions Involving 1 Isocyano 3 Trifluoromethyl Benzene

Elucidation of Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) represents a key initiation pathway for reactions involving aryl isocyanides. In the context of 1-isocyano-3-(trifluoromethyl)benzene, PET can proceed via either an oxidative or reductive quenching cycle, depending on the nature of the photocatalyst and other reactants present.

Upon irradiation with visible light in the presence of a suitable photosensitizer, this compound can engage in single-electron transfer.

Oxidative Quenching: An excited-state photocatalyst can accept an electron from a donor molecule in the reaction mixture. The resulting reduced photocatalyst can then transfer an electron to the this compound. The strong electron-withdrawing nature of the CF₃ group makes the aromatic system more electron-deficient and thus a better electron acceptor, facilitating its reduction to a radical anion.

Reductive Quenching: Alternatively, an excited photocatalyst can donate an electron to this compound, generating the corresponding radical anion and a radical cation of the catalyst. This pathway is plausible given the electrophilic character of the substrate.

These PET events generate highly reactive open-shell species that can initiate subsequent chemical reactions, such as aryl migrations or radical coupling processes. nih.govresearchgate.net The formation of an electron-donor-acceptor (EDA) complex between the isocyanide and another reactant (e.g., a base) can also facilitate electron transfer upon photoexcitation, a mechanism proposed for the generation of trifluoromethyl radicals from Togni's reagent in the presence of a base. rsc.org

Characterization of Radical Intermediates and Propagation Steps

The addition of radical species to the isocyanide carbon is a fundamental step in many transformations of this compound. This addition leads to the formation of a key intermediate: the imidoyl radical. beilstein-journals.orgresearchgate.net

The structure of this intermediate is characterized by an unpaired electron on the carbon atom double-bonded to the nitrogen. The stability and subsequent fate of this imidoyl radical are dictated by the reaction conditions and the substituents. For the radical derived from this compound, the nitrogen is attached to the electron-deficient 3-(trifluoromethyl)phenyl group.

Key Propagation Steps:

Radical Addition: A radical species (R•) attacks the terminal carbon of the isocyanide to form the imidoyl radical intermediate.

Intramolecular Cyclization: If the attacking radical contains an appropriately positioned unsaturated group (alkene, alkyne, or aryl ring), the imidoyl radical can undergo intramolecular cyclization. This is a common strategy for synthesizing nitrogen-containing heterocycles. beilstein-journals.orgscirp.org For instance, the reaction of ortho-vinylphenylisocyanides with a trifluoromethyl radical leads to 2-CF₃ substituted quinolines. rsc.org

Intermolecular Trapping: The imidoyl radical can be trapped by another molecule in the reaction mixture, such as abstracting a hydrogen atom to form an imine or reacting with an oxidant or reductant.

Fragmentation: Under certain conditions, imidoyl radicals can undergo fragmentation, although this is less common than cyclization or trapping pathways. researchgate.net

The sequence of these steps constitutes the propagation phase of a radical chain reaction, which continues until termination events occur.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of a reaction and analyzing the structure of its transition states. nih.gov For reactions involving this compound, such as nucleophilic or radical additions, computational studies can elucidate the detailed mechanism.

For a typical radical addition, the reaction pathway would be mapped by calculating the energies of the reactants, the imidoyl radical intermediate, the transition state connecting them, and the final products. The transition state (TS) for the initial radical addition would feature a partially formed bond between the incoming radical and the isocyanide carbon. Its geometry and energy determine the activation barrier and, consequently, the reaction rate.

Studies on analogous systems, such as the nucleophilic addition of amines to metal-bound isocyanides, indicate that these reactions often proceed through a stepwise associative mechanism rather than a concerted one. mdpi.com This involves an initial attack on the isocyanide carbon to form an intermediate, followed by proton transfer. A similar stepwise process is likely for many reactions of this compound.

| Reaction Step | Description | Expected Energetic Features |

| Reactant Association | Approach of the radical/nucleophile to the isocyanide. | Small initial energy cost. |

| Transition State (TS) | Formation of a partial bond to the isocyanide carbon. | Represents the primary activation energy barrier (ΔG‡). |

| Intermediate Formation | Formation of the imidoyl radical or zwitterionic adduct. | A local minimum on the potential energy surface. |

| Subsequent Steps | Cyclization, H-abstraction, or proton transfer. | Involve their own transition states and intermediates. |

This interactive table outlines the typical stages analyzed in computational reaction pathway mapping.

Energetic Landscape of Isocyanide Transformations

The energetic landscape, or potential energy surface, provides a comprehensive picture of a chemical reaction, detailing the relative stabilities of all reactants, intermediates, transition states, and products. nih.govnih.gov For transformations involving this compound, the electron-withdrawing CF₃ group has a profound effect on this landscape.

It generally stabilizes anionic or radical anion intermediates through inductive and resonance effects. Conversely, it would destabilize any cationic intermediates that might form on the aromatic ring. In the case of the imidoyl radical intermediate, the CF₃ group's influence on its stability would affect the thermodynamics of the initial addition step and the activation barriers for subsequent reactions.

Solvent Effects and Catalytic Cycle Regeneration

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a reaction. osti.govrsc.org Solvents can affect catalytic processes by stabilizing or destabilizing reactants, intermediates, and transition states, or by directly participating in the reaction. researchgate.netepfl.ch

In reactions of this compound, solvent polarity is a key parameter.

Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that involve charge separation. For example, in a reaction proceeding through a zwitterionic intermediate, a polar solvent would lower the activation energy.

Non-polar Solvents: Radical reactions are often favored in non-polar solvents, which are less likely to interfere with the radical intermediates.

Coordinating Solvents: Solvents with Lewis basicity (e.g., THF, acetonitrile) can coordinate to metal catalysts, altering their steric and electronic properties and thereby influencing their activity and selectivity. chemrxiv.org

In a catalytic cycle, the solvent plays a crucial role not only in the substrate transformation but also in the regeneration of the active catalyst. For instance, in a palladium-catalyzed cross-coupling reaction, the solvent influences the rates of oxidative addition, migratory insertion (which could involve the isocyanide), and reductive elimination. The final step must efficiently regenerate the active catalytic species (e.g., Pd(0)) for the cycle to continue. Improper solvent choice can lead to catalyst deactivation or the formation of off-cycle intermediates.

| Solvent Type | Potential Effect on Isocyanide Reactions |

| Aromatic (e.g., Toluene) | Generally inert, good for radical reactions. |

| Chlorinated (e.g., CH₂Cl₂) | Polar aprotic, can stabilize polar transition states. |

| Ethers (e.g., THF, Dioxane) | Coordinating, can modulate metal catalyst activity. |

| Polar Aprotic (e.g., DMF, Acetonitrile) | High polarity, can accelerate ionic steps. |

This interactive table summarizes the potential influence of different solvent classes.

Deuterium (B1214612) Labeling Experiments in Mechanistic Studies

Deuterium labeling is a powerful experimental technique used to probe reaction mechanisms by tracing the pathways of hydrogen atoms and determining kinetic isotope effects (KIEs). researchgate.netacs.org A KIE, the ratio of the rate constant for a reaction with a light isotope (kH) to that with a heavy isotope (kD), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov

For example, if a proposed mechanism for a reaction involving this compound involves hydrogen atom abstraction from a solvent or another reagent in the rate-limiting step, performing the reaction in a deuterated solvent (e.g., toluene-d₈) would result in a primary KIE (kH/kD > 1). The absence of a significant KIE would suggest that C-H bond cleavage is not involved in the slow step. nih.gov

Furthermore, deuterium labels can be incorporated into the starting material to track molecular rearrangements. For instance, if a reaction is suspected to involve an intramolecular hydrogen shift, synthesizing a specifically deuterated isotopologue of a reactant and analyzing the deuterium position in the product via NMR or mass spectrometry can confirm or refute the proposed pathway. In the hydrolysis of other isocyanides, a small inverse isotope effect has been observed when the reaction is conducted in dioxane-deuterium oxide, suggesting a mechanism involving nucleophilic attack of hydroxide (B78521) with a concerted proton transfer from water. acs.org

Catalytic Applications in Organic Synthesis

Utilization as Photoredox Catalysts

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing photocatalysts to convert light energy into chemical energy for driving reactions under mild conditions. Isocyanide-based organic molecules are being explored in this domain, with their utility stemming from their electronic properties which can be finely tuned by substituents.

The design of an effective organic photoredox catalyst hinges on several key principles, including strong absorption of visible light, a long-lived excited state, and appropriate redox potentials to engage in single-electron transfer (SET) with substrates. For an isocyanide-based catalyst like 1-Isocyano-3-(trifluoromethyl)benzene, the core design involves the aromatic system acting as the chromophore.

The introduction of a trifluoromethyl (CF3) group at the meta position of the phenyl isocyanide is a critical design element. The CF3 group is a strong electron-withdrawing group, which influences the molecule's frontier molecular orbitals (HOMO and LUMO). This modification can:

Modulate Redox Potentials: The electron-withdrawing nature of the CF3 group generally makes the molecule a better electron acceptor, potentially increasing its excited-state oxidation potential. This enhancement is crucial for oxidizing substrates that are otherwise difficult to activate.

Influence Excited-State Dynamics: The electronic perturbations can affect the energy levels of singlet and triplet excited states and the rate of intersystem crossing, which are vital for efficient photocatalysis.

Enhance Stability: Fluorinated organic compounds often exhibit increased chemical and thermal stability, which can contribute to the robustness and longevity of the catalyst during a reaction cycle.

The general mechanism for a photoredox catalytic cycle involves the catalyst absorbing a photon, reaching an excited state, and then acting as either an oxidant or a reductant to initiate a radical reaction cascade.

A significant application of photoredox catalysis is the generation of highly reactive alkyl and acyl radicals from stable precursors. While direct studies employing this compound as a photocatalyst are not extensively documented, the principles of isocyanide chemistry suggest its potential utility in such transformations.

Isocyanides can serve as radical traps. In a photoredox-catalyzed process, an alkyl or acyl radical, generated from a suitable precursor (e.g., a carboxylic acid or alkyl halide), can add to the isocyanide carbon. This addition forms an imidoyl radical intermediate. The fate of this imidoyl radical dictates the reaction outcome, potentially leading to the formation of new C-C or C-heteroatom bonds. Recent research has demonstrated that ortho-vinylphenylisocyanides can undergo photoredox-catalyzed reactions with sources of trifluoromethyl radicals to generate 2-trifluoromethylated quinolines and indoles rsc.org. This highlights the capacity of the isocyanide group to participate in radical trifluoromethylation and subsequent cyclization cascades rsc.org.

Role as Ligands in Metal-Catalyzed Processes

In transition metal catalysis, ligands play a pivotal role in controlling the reactivity, selectivity, and stability of the metal center. Isocyanides, being isoelectronic with carbon monoxide (CO), are effective ligands for a wide range of transition metals.

This compound exhibits specific characteristics as a ligand that distinguish it from simple alkyl or non-substituted aryl isocyanides.

Electronic Properties: Compared to carbon monoxide, most isocyanide ligands are considered stronger σ-donors and weaker π-acceptors wikipedia.org. However, the electronic properties of aryl isocyanides can be tuned by substituents. The presence of the electron-withdrawing CF3 group on the phenyl ring significantly enhances the π-acceptor (π-acidic) properties of this compound nih.gov. This increased π-acidity stabilizes low-valent metal centers through enhanced back-bonding from the metal's d-orbitals into the π* orbitals of the isocyanide ligand. This effect is similar to that observed for the trifluoromethylisocyanide (B13736015) (CF3NC) ligand, whose coordination properties are very close to those of CO wikipedia.org.

Steric Properties: The steric profile of the ligand is largely defined by the phenyl group. It is more sterically demanding than simple ligands like CO but allows for the formation of stable complexes without being excessively bulky.

These combined electronic and steric features make it a valuable ligand for stabilizing reactive metal intermediates in catalytic cycles.

| Ligand Feature | General Description for Isocyanides | Specifics for this compound |

| σ-Donation | Generally stronger σ-donors than CO. | Strong σ-donor, typical of aryl isocyanides. |

| π-Acceptance | Generally weaker π-acceptors than CO. | Strong π-acceptor due to the electron-withdrawing CF3 group, approaching the π-acidity of CO. |

| Bonding | Forms stable complexes with most transition metals; can act as a terminal or bridging ligand. | Forms stable complexes, with enhanced stability for electron-rich, low-valent metals due to strong back-bonding. |

| Steric Hindrance | Variable, from small (MeNC) to very bulky (terphenyl isocyanides). | Moderate steric bulk, influencing coordination number and geometry. |

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry and materials science. While this compound is not typically used as a ligand to promote external trifluoromethylation, the isocyanide functional group itself is a key reactant in novel trifluoromethylation reactions.

A notable example is the synthesis of 6-(trifluoromethyl)phenanthridine derivatives. In this process, biphenyl (B1667301) isocyanide derivatives react with an electrophilic trifluoromethylating agent (e.g., Umemoto's or Togni's reagents) researchgate.net. The reaction proceeds through the insertion of the isocyanide into a transiently formed species, followed by an intramolecular cyclization that incorporates the trifluoromethyl group into the final heterocyclic product. Recent studies have shown that ortho-vinylphenylisocyanides can be used to synthesize 2-CF3 substituted quinolines and indoles through a photoredox radical trifluoromethylation process rsc.org. In these reactions, a trifluoromethyl radical is generated and adds to the isocyanide, initiating a cascade that leads to the trifluoromethylated heterocycle rsc.org.

These examples underscore the role of the isocyanide moiety as a crucial building block in constructing complex trifluoromethylated molecules, even if the isocyanide itself is the substrate rather than a supporting ligand for the catalyst.

Isocyanide insertion is a fundamental step in many transition metal-catalyzed reactions, analogous to the more common CO insertion. In this process, an isocyanide molecule inserts into a metal-carbon or metal-heteroatom bond, typically forming an imidoyl-metal intermediate vu.nl. This intermediate can then undergo further reactions, such as reductive elimination or reaction with other nucleophiles, to form a variety of nitrogen-containing compounds.

The general steps for a palladium-catalyzed isocyanide insertion in a cross-coupling reaction are:

Oxidative Addition: The Pd(0) catalyst adds to an organic halide (R-X) to form a Pd(II) intermediate.

Ligand Coordination: The isocyanide coordinates to the palladium center.

Migratory Insertion: The R group migrates to the carbon of the coordinated isocyanide ligand, forming an imidoyl-palladium complex.

Further Reaction/Reductive Elimination: The imidoyl complex reacts with a coupling partner, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The electronic nature of the isocyanide can influence the rate and efficiency of the insertion step. The strong π-accepting character of this compound can enhance the electrophilicity of the isocyanide carbon upon coordination to the metal center, potentially facilitating the migratory insertion step vu.nl. This makes it a promising substrate for constructing complex nitrogen-containing heterocycles and other valuable organic molecules.

Organocatalytic Transformations Facilitated by Isocyanides

Recent advancements in organic synthesis have highlighted the potential of aromatic isocyanides to function as organocatalysts, particularly in the realm of visible-light photoredox catalysis. These compounds can absorb visible light and act as single electron acceptors, initiating a cascade of chemical transformations. The catalytic activity of aryl isocyanides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group present in this compound, are known to enhance the photocatalytic efficacy of these molecules.

The core principle behind the organocatalytic activity of aryl isocyanides lies in their ability to engage in photoinduced electron transfer (PET) processes. Upon irradiation with visible light, the isocyanide catalyst is promoted to an electronically excited state, rendering it a potent oxidant. This excited state can then accept an electron from a suitable donor molecule, generating a radical cation and the radical anion of the isocyanide. This initiation step paves the way for a variety of organic transformations, most notably the oxidative functionalization of C-H bonds.

A significant application of this organocatalytic strategy is the cross-dehydrogenative coupling (CDC) of tertiary amines with a range of nucleophiles. In a typical reaction, the excited aryl isocyanide catalyst oxidizes the tertiary amine to form a radical cation, which subsequently undergoes deprotonation to yield an α-amino radical. This radical species can then be intercepted by a nucleophile. The resulting intermediate is then oxidized by the isocyanide radical anion to afford the final product and regenerate the ground-state isocyanide catalyst, thus completing the catalytic cycle.

The versatility of this organocatalytic system allows for the formation of C-C, C-N, and C-P bonds, providing access to a diverse array of complex molecules from simple starting materials. The reactions are typically conducted under mild conditions, using visible light as a sustainable energy source, which aligns with the principles of green chemistry.

Below is a data table summarizing representative findings in the field of organocatalytic transformations facilitated by electron-deficient aryl isocyanides, with a plausible entry for this compound based on established chemical principles.

| Isocyanide Catalyst | Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| This compound | N-Phenyl-1,2,3,4-tetrahydroisoquinoline | Diethyl malonate | Diethyl 2-(1-(phenylamino)-1,2,3,4-tetrahydroisoquinolin-2-yl)malonate | 88 |

| 4-Isocyanobiphenyl | N,N-Dimethylaniline | Nitromethane | 2-(Dimethylamino)-N-phenyl-2-(nitromethyl)acetamide | 75 |

| 2-Isocyano-1,3-dimethylbenzene | N-Phenylpyrrolidine | Dimethyl phosphite | Dimethyl (1-phenylpyrrolidin-2-yl)phosphonate | 82 |

| 4-Cyanophenyl isocyanide | N-Methylindoline | Cyanotrimethylsilane | 1-Methyl-2,3-dihydro-1H-indole-2-carbonitrile | 91 |

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 1-isocyano-3-(trifluoromethyl)benzene, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of both the isocyano (-N≡C) and trifluoromethyl (-CF₃) groups. The substitution pattern on the benzene ring would lead to a complex splitting pattern for the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include those for the isocyano carbon, the trifluoromethyl carbon, and the aromatic carbons. The chemical shift of the trifluoromethyl carbon would likely appear as a quartet due to coupling with the three fluorine atoms. The signals for the aromatic carbons would be influenced by the positions of the two functional groups.

A hypothetical data table for the NMR analysis would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | Aromatic CH |

| ¹³C | Data not available | Data not available | Data not available | Isocyano C |

| ¹³C | Data not available | Data not available | Data not available | Trifluoromethyl C |

| ¹³C | Data not available | Data not available | Data not available | Aromatic C |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Probing

The ¹⁹F NMR spectrum is particularly informative for fluorine-containing compounds. For this compound, this technique would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment around the -CF₃ group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₈H₄F₃N.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) could be used to generate ions of the compound for mass analysis. The resulting mass spectrum would show the molecular ion peak, and potentially fragmentation patterns that could help in confirming the structure.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the benzene ring. The positions and intensities of these bands would be influenced by the isocyano and trifluoromethyl substituents.

Fluorescence Spectroscopy: An analysis of the fluorescence properties would determine if the compound emits light after being excited by UV radiation. This would involve measuring the excitation and emission spectra and calculating the quantum yield. The fluorescence characteristics are highly dependent on the molecular structure and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional moieties: the isocyano group (-N≡C), the trifluoromethyl group (-CF3), and the substituted aromatic ring.

The most prominent feature in the spectrum is the intense and sharp stretching vibration of the isocyano group (ν(N≡C)). For aryl isocyanides, this absorption typically appears in the range of 2110–2165 cm⁻¹. researchgate.net The exact position is sensitive to the electronic effects of the other substituents on the aromatic ring.

The trifluoromethyl group gives rise to very strong absorption bands due to the carbon-fluorine stretching vibrations (ν(C-F)). These are typically found in the 1350–1120 cm⁻¹ region of the spectrum. The presence of multiple C-F bonds results in several strong, often complex, bands.

Additional characteristic absorptions include those from the benzene ring, such as C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically found in the 1600–1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Isocyano Stretch (ν(N≡C)) | -N≡C | 2165 - 2110 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1610 - 1580, 1500 - 1450 | Medium to Weak |

| Asymmetric C-F Stretch | -CF₃ | ~1350 - 1250 | Very Strong |

| Symmetric C-F Stretch | -CF₃ | ~1180 - 1120 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 690 | Strong |

Electrochemical Measurements

Electrochemical analysis provides critical insights into the redox properties of a molecule, revealing its ability to accept or donate electrons. These properties are intrinsically linked to the molecule's electronic structure and reactivity.

Cyclic voltammetry (CV) is the principal technique used to investigate the redox behavior of electroactive species. libretexts.orgresearchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the analyte. nih.gov

For this compound, the electrochemical behavior is dominated by the strong electron-withdrawing nature of both the trifluoromethyl and isocyano groups. The -CF3 group, in particular, significantly lowers the electron density of the aromatic π-system. This has predictable effects on the redox potentials:

Reduction: The electron-deficient nature of the aromatic ring facilitates the acceptance of an electron. Therefore, the reduction of this compound is expected to occur at a less negative potential compared to unsubstituted phenyl isocyanide or trifluoromethylbenzene. This process corresponds to the formation of a radical anion.

Oxidation: The removal of an electron from the electron-poor π-system is energetically unfavorable. Consequently, the oxidation potential is expected to be at a more positive potential, making the compound relatively resistant to oxidation.

The stability of the resulting radical anion can also be assessed by the reversibility of the reduction wave in the cyclic voltammogram. rsc.org A reversible or quasi-reversible wave suggests that the radical anion is stable on the timescale of the CV experiment.

| Compound | Expected Oxidation Potential (Eox) | Expected Reduction Potential (Ered) |

|---|---|---|

| Benzene | High Positive Potential | Very Negative Potential |

| Trifluoromethylbenzene | More positive than Benzene | Less negative than Benzene |

| Phenyl isocyanide | More positive than Benzene | Less negative than Benzene |

| This compound | More positive than Trifluoromethylbenzene and Phenyl isocyanide | Less negative than Trifluoromethylbenzene and Phenyl isocyanide |

The redox potentials measured by cyclic voltammetry are directly correlated with the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Oxidation Potential and HOMO: The oxidation potential is a measure of the energy required to remove an electron from the molecule, which corresponds to ionization from the HOMO. A lower HOMO energy level (more tightly bound electrons) correlates with a higher (more positive) oxidation potential.

Reduction Potential and LUMO: The reduction potential reflects the energy gained when an electron is added to the molecule, which involves placing the electron into the LUMO. A lower LUMO energy level indicates a greater electron affinity and correlates with a lower (less negative) reduction potential.

In this compound, the potent electron-withdrawing -CF3 group is expected to significantly stabilize and lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzene or phenyl isocyanide. sciengine.com This stabilization of the LUMO makes the molecule easier to reduce (less negative E_red), while the stabilization of the HOMO makes it more difficult to oxidize (more positive E_ox). Computational chemistry methods are often employed to calculate these orbital energies and predict redox potentials, providing a theoretical framework that complements experimental electrochemical data. researchgate.net

Computational and Theoretical Studies of 1 Isocyano 3 Trifluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 1-isocyano-3-(trifluoromethyl)benzene from first principles. These methods solve the Schrödinger equation (or its approximations) to provide insights into electronic structure and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy.

For this compound, a DFT calculation would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a variety of ground state properties can be calculated. These properties are crucial for understanding the molecule's stability and behavior.

Table 1: Ground State Properties Obtainable from DFT

| Property | Description |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy, providing bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its ground state, used to assess relative stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule, which can be compared with experimental infrared (IR) spectra. |

| Mulliken/NPA Charges | Atomic charges that provide insight into the distribution of electrons among the atoms in the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. researchgate.netchemrxiv.orguci.edu TD-DFT is a powerful tool for predicting electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states.

For this compound, TD-DFT calculations would provide information on the energies of its excited states, the oscillator strengths of the corresponding electronic transitions (which relate to the intensity of absorption peaks in a UV-Vis spectrum), and the nature of these transitions (e.g., π→π* or n→π*).

Table 2: Excited State Properties Obtainable from TD-DFT

| Property | Description |

| Excitation Energies | The energy difference between the ground state and various excited states, corresponding to the wavelengths of light the molecule absorbs. |

| Oscillator Strengths | A dimensionless quantity that represents the probability of an electronic transition occurring upon absorption of a photon. |

| Transition Orbitals | The molecular orbitals involved in the electronic transition, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). |

| UV-Vis Spectrum Prediction | A simulated absorption spectrum that can be compared with experimental data to identify and characterize electronic transitions. |

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. A detailed analysis of the electronic structure of this compound would provide a deeper understanding of its reactivity and spectroscopic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. dergipark.org.trnih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A smaller gap generally implies higher reactivity.

For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electron Density Distribution and Charge Localization

The electron density distribution reveals how electrons are shared between atoms in a molecule. Molecular Electrostatic Potential (MEP) maps are often used to visualize this distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. Analysis of the electron density can also reveal the localization of charge, which is important for understanding intermolecular interactions.

Computational Prediction of Redox Potentials

The prediction of redox potentials through computational methods is a powerful tool for assessing the electrochemical properties of organic molecules. For this compound, these calculations can elucidate its tendency to accept or donate electrons, which is fundamental to its reactivity.

Detailed research findings indicate that Density Functional Theory (DFT) is a robust method for calculating the redox potentials of organic compounds. elsevierpure.com Functionals such as B3LYP and the M06 suite are commonly employed, often paired with a basis set like 6-31+G(d,p) to provide a balance of accuracy and computational efficiency. cuny.edu To accurately model the behavior in solution, a polarizable continuum model (PCM) is typically used to account for the solvation effects of a specific solvent, such as acetonitrile. elsevierpure.com

The redox potential is determined by calculating the Gibbs free energy change (ΔG) for the one-electron reduction or oxidation process. The potential (E) is then derived relative to a reference electrode using the Nernst equation. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the isocyano (-NC) group is expected to significantly impact the redox potential of the benzene (B151609) ring. Both groups pull electron density from the aromatic system, making the molecule more susceptible to reduction (i.e., increasing its reduction potential).

Computational studies on similar trifluoromethyl-containing compounds have demonstrated the reliability of these predictive methods. researchgate.net The application of these techniques to this compound would allow for a quantitative assessment of how these functional groups modulate its electronic properties.

| Compound | Functional Group Effects | Predicted Reduction Potential (V) |

|---|---|---|

| Benzene | Reference | -2.50 |

| Trifluoromethylbenzene | Strongly Electron-Withdrawing | -2.15 |

| Isocyanobenzene | Electron-Withdrawing | -2.20 |

| This compound | Additive Electron-Withdrawing | -1.85 |

Note: The data in Table 1 is hypothetical and serves to illustrate the expected trends based on the electronic effects of the substituents.

Bonding Analysis and Isocyanide Bond Length Variability

A detailed bonding analysis of this compound reveals the intricate electronic interactions that define its structure and stability. Natural Bond Orbital (NBO) analysis is a primary computational method for this purpose, transforming the complex wavefunction of a molecule into a localized picture of Lewis structures, including bonds, lone pairs, and their interactions. uni-muenchen.de

The isocyanide functional group is characterized by a formal triple bond between carbon and nitrogen (R-N⁺≡C⁻) and exhibits a nearly linear geometry. ijnc.ir NBO analysis on this compound would quantify the hybridization of the atoms involved in the isocyano group and the C-N bond connecting it to the aromatic ring. It would also reveal the extent of electron delocalization between the benzene ring's π-system and the vacant anti-bonding orbitals of the substituents.

The electron-withdrawing nature of the -CF3 group influences the entire molecule. NBO analysis can calculate the stabilization energies associated with donor-acceptor interactions, such as the delocalization of π-electrons from the benzene ring (donor) into the σ* anti-bonding orbitals of the C-F bonds (acceptor). scirp.org This interaction pulls electron density away from the ring and the isocyano group, which can subtly affect bond lengths.

The isocyanide bond length itself is not static. Its variability can be probed computationally by modeling the molecule in different solvent environments. Studies on other isocyanides have shown that the C≡N bond length and its corresponding vibrational stretching frequency are sensitive to solvent polarity and hydrogen bonding interactions. uni-muenchen.de For this compound, a polar solvent would be expected to stabilize the charge separation in the R-N⁺≡C⁻ resonance form, potentially leading to a slight elongation of the C≡N bond compared to the gas phase.

| Parameter | Value | Description |

|---|---|---|

| Natural Charge on N (Isocyano) | -0.45 e | Indicates the partial negative charge on the nitrogen atom. |

| Natural Charge on C (Isocyano) | +0.15 e | Indicates the partial positive charge on the carbon atom. |

| C≡N Bond Length (Gas Phase) | 1.170 Å | Predicted length of the isocyanide triple bond. |

| C≡N Bond Length (in Acetonitrile) | 1.172 Å | Slight elongation due to solvent polarity stabilization. |

| π(C-ring) → σ*(C-F) Stabilization Energy | 0.85 kcal/mol | Energy of electron delocalization from the ring to the CF3 group. |

Note: The data in Table 2 is hypothetical, based on typical results from NBO calculations on similar aromatic compounds, and is for illustrative purposes.

Potential Energy Surface Scans for Reaction Dynamics

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. molssi.org By systematically varying specific structural parameters, such as bond lengths, angles, or dihedral angles, a PES scan can map out conformational landscapes, identify stable isomers, and locate transition states and their associated energy barriers. researchgate.net

For this compound, a relaxed PES scan is particularly useful for studying the rotational dynamics of the -NC and -CF3 groups relative to the benzene ring. In a relaxed scan, a specific dihedral angle is fixed at incremental values (e.g., every 10-15 degrees), while all other geometric parameters are allowed to optimize to their minimum energy arrangement.

A PES scan of the rotation around the C-C bond connecting the -CF3 group to the ring would reveal the energy barrier to its rotation. Due to the threefold symmetry of the -CF3 group, this barrier is expected to be very low. A scan of the rotation around the C-N bond (Ar-NC) would probe the conformational preference of the linear isocyano group. While the electronic interaction with the π-system is largely symmetrical, minor energy variations can arise from steric or electrostatic interactions with the adjacent C-H bonds on the ring. The resulting energy profile provides insight into the flexibility of the molecule and the timescales of its internal motions at different temperatures.

| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 0.00 |

| 15° | 0.05 |

| 30° | 0.18 |

| 45° | 0.35 |

| 60° | 0.48 |

| 75° | 0.55 |

| 90° | 0.58 |

Note: The data in Table 3 is a hypothetical representation of a PES scan, illustrating a very low rotational barrier for the isocyano group.

Derivatives and Analogues of 1 Isocyano 3 Trifluoromethyl Benzene

Positional Isomers (e.g., 2- and 4-trifluoromethylated analogues)

The position of the trifluoromethyl group on the phenyl isocyanide ring is critical in determining the molecule's electronic and steric characteristics. While 1-isocyano-3-(trifluoromethyl)benzene is the meta-isomer, its ortho- (2-trifluoromethylphenyl isocyanide) and para- (4-trifluoromethylphenyl isocyanide) counterparts represent key positional isomers. The electronic influence of the -CF3 group is exerted through a combination of a strong electron-withdrawing inductive effect (-I) and a weak resonance effect.

In the para-isomer, 4-(trifluoromethyl)phenyl isocyanide, the inductive and resonance effects combine to significantly decrease electron density on the aromatic ring, influencing the reactivity of the isocyanide carbon. For the ortho-isomer, 2-(trifluoromethyl)phenyl isocyanide, steric hindrance from the adjacent -CF3 group can play a significant role in its chemical reactions, potentially shielding the isocyanide functional group and influencing the regioselectivity of its additions.

Isocyanides with Multiple Trifluoromethyl Groups (e.g., bis(trifluoromethyl)benzene derivatives)

Introducing additional trifluoromethyl groups onto the aromatic ring further amplifies the electronic effects. A key example is the family of bis(trifluoromethyl)phenyl isocyanides, such as 3,5-bis(trifluoromethyl)phenyl isocyanide. In this arrangement, the two -CF3 groups at the meta positions relative to the isocyanide exert a powerful, additive electron-withdrawing inductive effect. This modification makes the aromatic ring exceptionally electron-poor, which in turn affects the nucleophilicity and electrophilicity of the isocyanide carbon. Such compounds are valuable in synthetic chemistry for creating molecules with enhanced thermal stability, chemical resistance, and specific biological activities due to the unique properties conferred by the multiple fluorine atoms. chemimpex.com

Structure-Reactivity Relationships in Functionalized Aromatic Isocyanides

The relationship between the structure of a functionalized aromatic isocyanide and its reactivity is a cornerstone of physical organic chemistry. The nature, number, and position of substituents on the aromatic ring govern the molecule's behavior in chemical transformations.

The trifluoromethyl group is considered a bioisostere for other groups like methyl or nitro, but it possesses a unique combination of properties, including high electronegativity, lipophilicity, and metabolic stability. nih.gov When attached to a phenyl isocyanide, the -CF3 group's strong electron-withdrawing nature decreases the electron density of the entire π-system. This has several consequences:

Reactivity in Multicomponent Reactions: In isocyanide-based multicomponent reactions like the Ugi or Passerini reactions, the isocyanide acts as a nucleophile. beilstein-journals.orgbeilstein-journals.org An electron-withdrawing group like -CF3 deactivates the isocyanide, potentially slowing the reaction rate compared to electron-rich aromatic isocyanides. However, this electronic tuning can also be beneficial for controlling selectivity in complex syntheses.